4-benzylphenolate;ethyl(triphenyl)phosphanium
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Overview
Description
4-Benzylphenolate;ethyl(triphenyl)phosphanium is a chemical compound that combines the properties of 4-benzylphenolate and ethyl(triphenyl)phosphanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 4-benzylphenol with ethyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is typically purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Benzylphenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ether under an inert atmosphere.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-Benzylphenolate;ethyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and intermediates.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-benzylphenolate;ethyl(triphenyl)phosphanium involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Benzylphenol: A phenolic compound with applications in the synthesis of polymers and pharmaceuticals.
Ethyltriphenylphosphonium chloride: A quaternary phosphonium salt used in various organic transformations.
Uniqueness
4-Benzylphenolate;ethyl(triphenyl)phosphanium is unique due to its combined properties of both phenolate and phosphonium groups.
Properties
CAS No. |
93841-01-1 |
---|---|
Molecular Formula |
C33H31OP |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-benzylphenolate;ethyl(triphenyl)phosphanium |
InChI |
InChI=1S/C20H20P.C13H12O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h3-17H,2H2,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
IHASFVWSDLOLEI-UHFFFAOYSA-M |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-] |
Origin of Product |
United States |
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